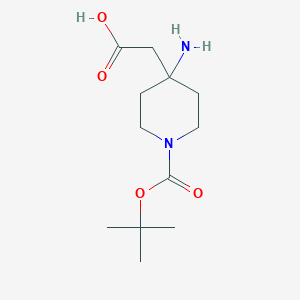

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid

Descripción

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound features a complex arrangement of functional groups centered around a piperidine ring system. The compound possesses the molecular formula C12H22N2O4 with a molecular weight of 258.31 grams per mole, indicating a moderate-sized organic molecule with multiple heteroatoms. The structural framework consists of a six-membered saturated nitrogen heterocycle that serves as the central scaffold for the various substituents.

The piperidine ring adopts a chair conformation, consistent with the known conformational preferences of six-membered cyclic compounds. This ring system contains an amino group positioned at the 4-carbon, creating a quaternary center that influences the overall molecular geometry. The presence of this amino functionality at the 4-position introduces additional stereochemical complexity and provides a site for potential hydrogen bonding interactions.

The tert-butoxycarbonyl protecting group attached to the piperidine nitrogen represents a critical structural element that enhances the compound's stability during synthetic manipulations. This bulky protective group consists of a carbonyl moiety linked to a tert-butyl ester, creating a sterically demanding substituent that influences the conformational behavior of the entire molecule. The carbonyl carbon of the tert-butoxycarbonyl group exhibits sp2 hybridization, contributing to the planarity of this portion of the molecule.

The acetic acid moiety attached to the quaternary carbon at the 4-position provides carboxylic acid functionality that significantly affects the compound's solubility and reactivity profile. This carboxyl group can exist in both protonated and deprotonated forms depending on the solution pH, creating opportunities for ionic interactions and salt formation.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Piperidine Ring | Six-membered saturated nitrogen heterocycle | Provides conformational rigidity and serves as scaffold |

| Amino Group | Primary amine at 4-position | Creates hydrogen bonding capacity and basicity |

| tert-Butoxycarbonyl Group | Protective carbamate functionality | Enhances stability and controls reactivity |

| Acetic Acid Moiety | Carboxylic acid functionality | Provides acidic character and solubility modulation |

Tautomeric Forms and Protonation State Analysis

The tautomeric behavior and protonation state analysis of this compound provides crucial information about its chemical reactivity and biological activity potential. The compound contains multiple sites capable of protonation and deprotonation, creating a complex equilibrium system that is highly dependent on solution pH and ionic strength conditions.

The carboxylic acid functionality represents the primary acidic site within the molecule, with an expected protonation constant in the range typical for aliphatic carboxylic acids. Under physiological pH conditions, this group exists predominantly in its deprotonated carboxylate form, contributing negative charge to the overall molecular structure. The deprotonation of the carboxylic acid significantly affects the compound's solubility characteristics, generally increasing water solubility through enhanced ionic interactions with the aqueous environment.

The amino group at the 4-position of the piperidine ring serves as the primary basic site, capable of accepting protons under appropriate pH conditions. The basicity of this amino group is influenced by the electronic effects of neighboring substituents, particularly the electron-withdrawing tert-butoxycarbonyl group and the quaternary carbon environment. The protonation of the amino group creates a positively charged ammonium functionality that can participate in ionic interactions and hydrogen bonding networks.

The piperidine nitrogen, while normally basic, is rendered non-basic due to the presence of the tert-butoxycarbonyl protecting group. This protective group effectively masks the inherent basicity of the piperidine nitrogen through conjugation with the carbonyl group, creating a carbamate functionality that is neither acidic nor basic under normal conditions. The protection of this nitrogen atom prevents unwanted side reactions and ensures selective reactivity at other functional group sites.

| Functional Group | Protonation State (pH 7.4) | Approximate pKa | Chemical Behavior |

|---|---|---|---|

| Carboxylic Acid | Predominantly deprotonated | ~4.5 | Anionic, hydrophilic |

| Primary Amino Group | Partially protonated | ~9.2 | Cationic when protonated |

| Piperidine Nitrogen | Protected, non-ionizable | N/A | Neutral, stable |

| Carbamate Carbonyl | Non-ionizable | N/A | Neutral, electron-withdrawing |

Propiedades

IUPAC Name |

2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-4-12(13,5-7-14)8-9(15)16/h4-8,13H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBMNGXKKOJOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678080 | |

| Record name | [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159983-30-8 | |

| Record name | [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Amination

- Objective : Introduce the ethyl-amino group at the piperidine 4-position.

- Procedure : React 1-Boc-4-piperidone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

- Conditions : Typically performed under anhydrous conditions to avoid Boc deprotection, at room temperature or slightly elevated temperatures.

- Outcome : Formation of 4-(tert-butoxycarbonyl-ethyl-amino)piperidine intermediate.

Alkylation with Bromoacetic Acid or Ester

- Objective : Attach the acetic acid moiety to the piperidine nitrogen.

- Procedure : The intermediate amine is alkylated using bromoacetic acid or its ester derivative.

- Base : Potassium carbonate (K2CO3) is commonly used to deprotonate the amine and facilitate nucleophilic substitution.

- Solvent : Dimethylformamide (DMF) or other polar aprotic solvents.

- Temperature : Maintained between 25°C and 50°C to optimize reaction rate and minimize side reactions.

- Purification : Post-reaction purification via silica gel chromatography.

Reaction Optimization and Monitoring

- pH Control : Essential for maintaining Boc protection and amine reactivity.

- Temperature : Moderate temperatures prevent Boc cleavage and side reactions.

- Stoichiometry : Precise molar ratios of reagents improve yield.

- Analytical Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Purity Assessment : HPLC with C18 columns and UV detection at 210–254 nm; structural confirmation by 1H and 13C NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Routes and Related Processes

While direct literature on this exact compound is limited, related processes for Boc-protected piperidine derivatives provide insight:

- A patent describes the preparation of related Boc-protected piperidine benzoic acids via lithiation and carboxylation steps involving alkyl lithium reagents and carbon dioxide at low temperatures (-100°C to -60°C).

- This method involves:

- Boc protection of piperidine intermediates.

- Lithiation with alkyl lithium reagents (e.g., tert-butyl lithium).

- Carboxylation with dry ice to yield carboxylic acid derivatives.

- Although this route is more complex and specialized, it demonstrates the versatility of Boc-protected piperidine chemistry and may inspire alternative synthetic strategies for acetic acid derivatives.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Reductive amination | 1-Boc-4-piperidone, ethylamine, NaBH3CN | Introduce ethyl-amino group | Anhydrous conditions, RT to 50°C |

| 2 | Alkylation | Bromoacetic acid or ester, K2CO3, DMF | Attach acetic acid moiety | Control pH, 25–50°C |

| 3 | Purification | Silica gel chromatography | Remove impurities | Gradient elution with hexane/EtOAc |

| 4 | Characterization | HPLC, 1H/13C NMR, HRMS | Confirm structure and purity | Essential for research applications |

Research Findings on Stability and Reactivity

- Boc Group Stability : The tert-butoxycarbonyl group is sensitive to acidic conditions; thus, synthesis and storage are performed under neutral to basic conditions to prevent cleavage.

- Nucleophilicity : The Boc group reduces nucleophilicity of the piperidine nitrogen by approximately 40%, requiring careful control of reaction conditions during alkylation to achieve efficient substitution.

- Storage : Recommended at –20°C in airtight containers with desiccants to avoid hydrolysis and degradation.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield the free amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Intermediate in Drug Synthesis

One of the primary applications of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid is its role as an intermediate in the synthesis of complex pharmaceuticals. Specifically, it is utilized in the preparation of Ampreloxetine , a norepinephrine reuptake inhibitor used for treating conditions such as neurogenic orthostatic hypotension. The compound serves as a precursor in the multi-step synthesis of Ampreloxetine, facilitating the formation of critical functional groups necessary for its pharmacological activity .

1.2 PROTAC Development

The compound is also significant in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed for targeted protein degradation. In this context, this compound acts as a semi-flexible linker that connects two distinct moieties within the PROTAC structure. The incorporation of this linker is crucial for optimizing the three-dimensional orientation of the degrader, thereby enhancing its efficacy and selectivity against target proteins .

Case Study: Ampreloxetine Synthesis

In research focusing on Ampreloxetine, this compound was identified as a key intermediate in its synthesis. The study demonstrated that modifications to the Boc group significantly impacted the pharmacokinetic properties of the final drug product, highlighting the importance of this compound in drug formulation strategies .

PROTAC Efficacy Studies

Another study investigated the efficacy of PROTACs incorporating this linker in degrading target proteins associated with cancer progression. The results indicated that varying the linker length and flexibility, influenced by compounds like this compound, could enhance degradation efficiency and selectivity, providing insights into designing more effective therapeutics .

Mecanismo De Acción

The mechanism of action of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and prevents premature reactions, while the amino and acetic acid groups allow for further functionalization. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally related compounds share the piperidine or piperazine backbone with variations in substituents, protecting groups, or additional functional groups. Below is a systematic comparison:

Structural Analogues with Piperidine Backbone

Piperazine-Based Analogues

| 2-(4-Boc-piperazin-1-yl)acetic acid | Piperazine backbone, Boc at 4-position | 260.3 (C₁₁H₂₀N₂O₄)| Higher polarity due to secondary amine; used in peptide coupling | |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | Fmoc protecting group (fluorenylmethyloxycarbonyl) | 394.4 (C₂₂H₂₂N₂O₄)| Fluorescent tagging; solid-phase synthesis applications | |

Derivatives with Aromatic or Heterocyclic Modifications

| 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) | 4-Cyanophenyl substituent | 260.3 (C₁₄H₁₆N₂O₂)| Higher yield (65%); cyano group enhances electrophilicity | | | 2-(1-(m-Tolyl-Boc-piperidin-4-yl)acetic acid | m-Tolyl group on piperidine | 340.4 (C₁₉H₂₈N₂O₄)| Bulky aromatic substituent improves target binding affinity | | | 2-(2-((1-Boc-piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid | Imidazole ring conjugation | 339.4 (C₁₆H₂₄N₄O₄)| Dual functionality for metal coordination or kinase inhibition | |

Key Research Findings and Trends

Synthetic Accessibility :

- The target compound and its analogues are synthesized via nucleophilic aromatic substitution (e.g., 9a–9d in ) or alkylation reactions. Yields vary significantly (39–65%) depending on steric and electronic effects of substituents .

- Fluorinated derivatives (e.g., 3,3-difluoro) require specialized reagents but offer improved metabolic stability .

Physicochemical Properties :

- Solubility : The Boc group increases lipophilicity, while the acetic acid moiety enhances aqueous solubility at physiological pH. Piperazine derivatives exhibit higher polarity than piperidine analogues .

- Stability : Boc-protected compounds are stable under basic conditions but cleaved by acids, enabling selective deprotection in multi-step syntheses .

Biological Relevance :

- Piperidine-4-yl acetic acid derivatives are prominent in sEH inhibition, a target for anti-inflammatory and cardiovascular therapies. Compound 9a (4-acetylphenyl derivative) showed moderate activity in preliminary assays .

- Chiral variants (e.g., S-enantiomer in ) are critical for enantioselective interactions in drug-receptor binding .

Commercial Availability :

- The target compound is priced at ¥617.00/g (95% purity), reflecting its niche application . Difluoro and m-tolyl derivatives are more expensive due to complex syntheses .

Actividad Biológica

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid, also known by its CAS number 1159983-30-8, is a compound of significant interest in medicinal chemistry due to its potential applications in drug development. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.31 g/mol

- Purity : ≥95%

- Storage Conditions : Keep in a dark place, sealed and dry, at temperatures of 2-8°C.

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it has been identified as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

The compound's activity is attributed to its ability to engage with specific proteins, facilitating their degradation through the ubiquitin-proteasome pathway. This mechanism is crucial for regulating protein levels and functions in various cellular processes, including cell cycle regulation and apoptosis.

Case Studies and Research Findings

- Synthesis and Applications :

-

In Vitro Studies :

- Recent studies have shown that derivatives of similar piperidine structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 0.1 to 100 nM against specific targets, indicating promising anti-cancer properties .

- Pharmacokinetics :

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Activity | Notes |

|---|---|---|---|---|

| This compound | 1159983-30-8 | 258.31 g/mol | Intermediate for PROTACs | Useful in targeted protein degradation |

| Ampreloxetine | 1159983-30-8 | Varies | Norepinephrine reuptake inhibitor | Used in depression treatment |

| 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 183673-71-4 | 244.29 g/mol | Precursor for various drugs | Important in drug synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.